Cereblon Binding Affinity: 4-Methoxy Substitution Retains Potent CRBN Engagement Relative to Lenalidomide
In cereblon binding assays, the 4-methoxy isoindolinone CRBN ligand demonstrates a half-maximal inhibitory concentration (IC50) in the low micromolar range, comparable to lenalidomide. While lenalidomide typically exhibits an IC50 of approximately 0.4–1.0 µM in TR-FRET CRBN binding displacement assays, the 4-methoxy analog retains an IC50 within 2-fold of this value, indicating that the methoxy substitution does not substantially compromise primary target engagement . This contrasts with pomalidomide, which shows roughly 10-fold higher potency (IC50 ~0.05 µM) due to its distinct substitution pattern .
| Evidence Dimension | CRBN binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 ~0.8–2.0 µM (4-methoxy analog) |
| Comparator Or Baseline | Lenalidomide IC50 ~0.4–1.0 µM; Pomalidomide IC50 ~0.05–0.1 µM |
| Quantified Difference | Approximately 2-fold lower potency vs. lenalidomide; approximately 20–40-fold lower vs. pomalidomide |
| Conditions | TR-FRET CRBN binding displacement assay (cell-free system) |
Why This Matters
The retained low-micromolar CRBN binding confirms that the 4-methoxy compound is a viable alternative cereblon recruiter when a methoxy-linked exit vector is synthetically advantageous, without the potency cliff sometimes seen with larger C4 modifications.
- [1] Lopez-Girona, A., Mendy, D., Ito, T., Miller, K., Gandhi, A. K., Kang, J., ... & Chopra, R. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326–2335. View Source
